molecular formula C14H9NO3 B13715866 4-(1-Naphthyl)isoxazole-3-carboxylic Acid

4-(1-Naphthyl)isoxazole-3-carboxylic Acid

Katalognummer: B13715866
Molekulargewicht: 239.23 g/mol
InChI-Schlüssel: PWCUSFBOHDTREO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

MFCD32708591 is a chemical compound with unique properties and applications in various fields of science and industry

Analyse Chemischer Reaktionen

MFCD32708591 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can lead to the formation of substituted compounds .

Wirkmechanismus

The mechanism of action of MFCD32708591 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or industrial effects .

Vergleich Mit ähnlichen Verbindungen

MFCD32708591 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with triazolo ring structures or methanesulfonate crystal forms. The unique properties of MFCD32708591, such as its solubility and stability, make it distinct from other compounds in its class .

Conclusion

MFCD32708591 is a versatile compound with significant potential in various scientific and industrial applications. Its unique properties and ability to undergo diverse chemical reactions make it a valuable tool in research and development.

Eigenschaften

Molekularformel

C14H9NO3

Molekulargewicht

239.23 g/mol

IUPAC-Name

4-naphthalen-1-yl-1,2-oxazole-3-carboxylic acid

InChI

InChI=1S/C14H9NO3/c16-14(17)13-12(8-18-15-13)11-7-3-5-9-4-1-2-6-10(9)11/h1-8H,(H,16,17)

InChI-Schlüssel

PWCUSFBOHDTREO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CON=C3C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.